molecular formula C4H8N4O B1267414 5-(2-Methoxyethyl)-1H-tetrazole CAS No. 117889-08-4

5-(2-Methoxyethyl)-1H-tetrazole

Cat. No. B1267414
M. Wt: 128.13 g/mol
InChI Key: UCWIZNWZRQEACB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(2-Methoxyethyl)-1H-tetrazole and related compounds typically involves strategies that exploit the tetrazole ring's reactivity towards nucleophiles and electrophiles. Recent advances in tetrazole chemistry have introduced efficient methods for synthesizing these compounds, leveraging their unique structural characteristics for various applications. These synthesis methods are designed to achieve high yields, selectivity, and functional group compatibility, often under mild reaction conditions to accommodate a wide range of substituents (Dai et al., 2013).

Molecular Structure Analysis

The molecular structure of 5-(2-Methoxyethyl)-1H-tetrazole features a tetrazole ring—a five-membered ring consisting of four nitrogen atoms and one carbon atom. This structure imparts significant aromaticity due to the electron-rich nature of the poly-nitrogen ring, enabling the formation of strong hydrogen bonds and contributing to the compound's stability and reactivity. The 2-methoxyethyl substituent influences the compound's physical and chemical properties, including its solubility, boiling point, and potential interaction with biological targets.

Chemical Reactions and Properties

Tetrazoles, including 5-(2-Methoxyethyl)-1H-tetrazole, participate in a variety of chemical reactions, reflecting their versatile chemistry. These reactions include nucleophilic substitution, cycloaddition, and metal complexation, which are central to their application in synthesizing pharmaceuticals, agrochemicals, and energetic materials. The tetrazole ring can act as a bioisostere for the carboxyl group, making it valuable in drug design and development for enhancing pharmacokinetic properties (Li Yin-chuan, 2011).

Scientific Research Applications

Role in Medicinal Chemistry

5-(2-Methoxyethyl)-1H-tetrazole, as a subtype of 5-substituted 1H-tetrazoles, is prominent in medicinal chemistry. These compounds are known for their role as bioisosteric replacements for carboxylic acids, contributing to drug development. 5-Substituted 1H-tetrazoles, including 5-(2-Methoxyethyl)-1H-tetrazole, enhance pharmacokinetics, pharmacodynamics, and metabolic resistance in various drugs (Mittal & Awasthi, 2019).

Photographic Industry and Synthesis

In the photographic industry and organic chemistry, 5-substituted tetrazoles serve as intermediates for synthesizing other heterocycles. Their usage extends to activating agents in oligonucleotide synthesis, demonstrating their versatility in chemical applications (J. Roh, K. Vávrová, & A. Hrabálek, 2012).

Chromatography Applications

5-(2-Methoxyethyl)-1H-tetrazole has been utilized as a stationary phase in gas-liquid partition chromatography. Its polar nature and complexing properties significantly aid in separating various hydrocarbons and other compounds (Finnegan & Smith, 1961).

Coordination Chemistry and Materials Science

These compounds also find applications in coordination chemistry and materials science, contributing to the development of new materials with unique properties. Their role in forming metal-organic coordination polymers with properties like fluorescence and ferroelectric behaviors highlights their importance in advanced material synthesis (Zhao et al., 2008).

Energetic Materials

5-(2-Methoxyethyl)-1H-tetrazole is studied in the context of energetic materials due to its high nitrogen content. It's explored for potential use in explosives and propellants, underlining the compound's significance in defense and aerospace applications (Haiges & Christe, 2013).

Safety And Hazards

As with any chemical compound, handling “5-(2-Methoxyethyl)-1H-tetrazole” would require appropriate safety measures. Based on its components, it could potentially be harmful if ingested, inhaled, or comes into contact with skin67.


Future Directions

The future directions would depend on the potential applications of “5-(2-Methoxyethyl)-1H-tetrazole”. Given the wide use of tetrazoles and methoxyethyl compounds, there could be many possibilities8910.


Please consult with a chemical expert or refer to a reliable chemical database for more accurate and specific information. This analysis is based on general information about tetrazoles and methoxyethyl compounds and may not fully apply to “5-(2-Methoxyethyl)-1H-tetrazole”.


properties

IUPAC Name

5-(2-methoxyethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-9-3-2-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWIZNWZRQEACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314331
Record name 5-(2-methoxyethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyethyl)-1H-tetrazole

CAS RN

117889-08-4
Record name 5-(2-methoxyethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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